molecular formula C22H28O5 B1205964 Saucernetin

Saucernetin

Cat. No. B1205964
M. Wt: 372.5 g/mol
InChI Key: JLJAVUZBHSLLJL-HCIHMXRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saucernetin is a lignan.

Scientific Research Applications

Antiproliferative and Differentiation Effects in Leukemia Cells

Saucernetin-7, a dineolignan isolated from Saururus chinensis, has been found to inhibit the proliferation of HL-60 human promyelocytic leukemia cells. It induces G1 phase cell cycle arrest and differentiation of these leukemia cells. This effect is associated with a reduction in the levels of cyclin-dependent kinase (CDK)6 and cyclin D1, and an increase in CDK inhibitor p21CIP1/WAF1 levels, which leads to reduced activity of CDK2 and CDK6 and hypophosphorylation of Rb protein. This process results in differentiation of the leukemia cells into granulocytes and monocytes/macrophages lineage (Seo et al., 2004). Saucernetin-8, another compound isolated from the same plant, has demonstrated similar antiproliferative and differentiation-inducing effects in HL-60 cells (Seo et al., 2004).

Induction of Apoptosis in Leukemia Cells

Saucernetin-7 also induces apoptosis in HL-60 leukemia cells, a process characterized by DNA fragmentation and activation of caspases. This apoptotic effect involves the activation of caspase-3, -8, and -9, Bid cleavage, the mitochondrial translocation of Bax, and cytochrome c release from mitochondria (Choi et al., 2007).

Anti-inflammatory Effects

Saucernetin-7 and saucernetin-8 have been shown to exhibit potent anti-inflammatory effects. They inhibit LPS-induced nitric oxide and prostaglandin E2 production in macrophage RAW264.7 cells. This effect is attributed to their ability to suppress the expression of iNOS and COX-2 proteins, suggesting their potential use in treating inflammatory conditions (Park et al., 2003).

Inhibition of NF-κB Transcription Factor

Lignans from Saururus chinensis, including saucernetin, have demonstrated the capability to inhibit NF-κB dependent reporter gene expression. This activity is significant for compounds such as saucerneol D and saucerneol E, but not for saucernetin, indicating a selective inhibitory effect on the NF-κB pathway, which is crucial in many inflammatory and immune responses (Hwang et al., 2003).

properties

Product Name

Saucernetin

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21+,22+/m0/s1

InChI Key

JLJAVUZBHSLLJL-HCIHMXRSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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